(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and protein engineering. The presence of both an ethoxy group and a carboxylic acid group in its structure allows for unique interactions with biological molecules, making it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as (2s,4r)-4-fluoroglutamine, have been investigated for their interaction with tumor cells .
Mode of Action
It is suggested that similar compounds may inhibit cellular and enzymic rna synthesis by forming a complex with dna .
Biochemical Pathways
It is known that similar compounds, such as (2s,4r)-4-fluoroglutamine, are involved in glutaminolysis, a metabolic pathway that converts glutamine into tca cycle metabolites .
Pharmacokinetics
Studies on similar compounds, such as (2s,4r)-4-fluoroglutamine, suggest that both reversible and irreversible uptake play a similar role .
Result of Action
Similar compounds have been shown to have preferential uptake in tumor tissue versus corresponding healthy tissue .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the availability of nutrients and oxygen in the microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as L-proline or its derivatives.
Protection of Functional Groups: The amino and carboxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring structure.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Enzymatic methods may also be employed to enhance the enantioselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein folding and stability due to its ability to induce specific conformations in peptides and proteins.
Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
(2S,4R)-4-Methylproline: Contains a methyl group instead of an ethoxy group.
(2S,4R)-4-Fluoroproline: Contains a fluorine atom instead of an ethoxy group.
Uniqueness: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group plays a crucial role in the compound’s activity and interactions.
Properties
IUPAC Name |
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNGLHKEESUVLW-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309432 | |
Record name | L-Proline, 4-ethoxy-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13500-55-5 | |
Record name | L-Proline, 4-ethoxy-, trans- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13500-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 4-ethoxy-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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